molecular formula C17H10BrN3O3 B6118369 2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione

Cat. No.: B6118369
M. Wt: 384.2 g/mol
InChI Key: NWSOXUBJWFHQCK-UHFFFAOYSA-N
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Description

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole-1,3-dione derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The structure of this compound features a fused indole and isoindole-1,3-dione system, which contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione typically involves the condensation of a phthalic anhydride derivative with a primary amine, followed by further functionalization steps. One common method involves the reaction of 6-bromo-5-methyl-2-oxo-1H-indole-3-carbaldehyde with isoindole-1,3-dione in the presence of a suitable base, such as triethylamine, under reflux conditions . The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to enhance yield and reduce waste .

Chemical Reactions Analysis

Types of Reactions

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially or fully reduced indole or isoindole-1,3-dione derivatives .

Scientific Research Applications

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. It may also interact with receptors on cell surfaces, modulating signal transduction pathways and affecting cellular responses .

Comparison with Similar Compounds

Similar Compounds

    Phthalimide: A simpler isoindole-1,3-dione derivative with similar reactivity but lacking the indole moiety.

    Indole-3-carboxaldehyde: An indole derivative with a formyl group, used in the synthesis of various bioactive compounds.

    6-bromo-5-methylindole: A brominated indole derivative with similar substitution patterns but lacking the isoindole-1,3-dione moiety.

Uniqueness

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione is unique due to its fused indole and isoindole-1,3-dione structure, which imparts distinct chemical properties and biological activities

Properties

IUPAC Name

2-[(E)-(6-bromo-5-methyl-2-oxo-1H-indol-3-ylidene)amino]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrN3O3/c1-8-6-11-13(7-12(8)18)19-15(22)14(11)20-21-16(23)9-4-2-3-5-10(9)17(21)24/h2-7H,1H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSOXUBJWFHQCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Br)NC(=O)C2=NN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1Br)NC(=O)/C2=N/N3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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